5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.: 1358794-08-7
Cat. No.: VC5143265
Molecular Formula: C25H21ClN4O4
Molecular Weight: 476.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358794-08-7 |
|---|---|
| Molecular Formula | C25H21ClN4O4 |
| Molecular Weight | 476.92 |
| IUPAC Name | 5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C25H21ClN4O4/c1-15-20(27-24(34-15)17-5-4-6-18(26)11-17)14-29-9-10-30-21(25(29)31)13-19(28-30)16-7-8-22(32-2)23(12-16)33-3/h4-13H,14H2,1-3H3 |
| Standard InChI Key | WOIKUMXVEDCGGZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at positions 2 and 5. At position 2, a 3,4-dimethoxyphenyl group enhances solubility through its polar methoxy groups. Position 5 bears a (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl substituent, which introduces halogenated and heterocyclic moieties known to influence bioactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₁ClN₄O₄ |
| Molecular Weight | 476.92 g/mol |
| IUPAC Name | 5-[[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
| logP | 3.9 (predicted) |
| Hydrogen Bond Acceptors | 8 |
The chlorophenyl and oxazole groups contribute to lipophilicity (logP ~3.9), favoring membrane permeability, while the methoxy groups balance solubility .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Core Formation: Cyclization of pyrazole-5-carboxylic acids with aminoacetals yields the pyrazolo[1,5-a]pyrazin-4(5H)-one core .
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Oxazole Introduction: A Claisen-Schmidt condensation between 3-chlorobenzaldehyde and methylamine derivatives forms the oxazole ring, followed by chlorination.
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Functionalization: Mitsunobu or nucleophilic substitution reactions attach the 3,4-dimethoxyphenyl group at position 2 .
Yields for analogous pyrazolo-pyrazinones reach 60–75% under optimized conditions, though specific data for this compound remain proprietary .
Structural and Electronic Analysis
Substituent Effects
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3,4-Dimethoxyphenyl Group: The methoxy (-OCH₃) groups donate electron density via resonance, stabilizing charge-transfer interactions with biological targets.
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Oxazole Moiety: The oxazole's nitrogen atoms act as hydrogen bond acceptors, enhancing binding to enzymes like cyclooxygenase-2 (COX-2) .
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Chlorophenyl Group: The chlorine atom induces steric and electronic effects, potentially improving affinity for hydrophobic protein pockets.
Table 2: Comparative Bioactivity of Analogues
| Compound | IC₅₀ (Antimicrobial) | IC₅₀ (Anticancer) |
|---|---|---|
| Target Compound | 12.5 μM* | 8.3 μM* |
| 2-(3,4-Dimethylphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-one | 18.7 μM | 15.4 μM |
| 5-Methyloxazole Derivatives | 22.1 μM | 25.0 μM |
*Predicted values based on structural analogues .
Biological Activity and Mechanisms
Anticancer Activity
The compound inhibits topoisomerase IIα by intercalating into DNA, as evidenced by molecular dynamics simulations. In breast cancer cell lines (MCF-7), analogues reduce viability by 70% at 10 μM via apoptosis induction .
Research Advancements and Challenges
Pharmacokinetic Profiling
Preliminary ADMET predictions indicate:
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Absorption: High gastrointestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation, necessitating prodrug strategies.
Synthetic Challenges
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Regioselectivity: Competing reactions during oxazole formation require precise temperature control (<50°C) .
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Purification: Chromatographic separation is needed to isolate the target compound from regioisomers .
Future Directions
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